molecular formula C14H12N2O2 B14082139 Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 102562-22-1

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-

Cat. No.: B14082139
CAS No.: 102562-22-1
M. Wt: 240.26 g/mol
InChI Key: GTGSVKIJRPGOEB-UHFFFAOYSA-N
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Description

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a heterocyclic compound featuring a quinazoline core fused with a benzene ring. The quinazoline-2,4-dione scaffold is characterized by two ketone groups at positions 2 and 4, while the 1,3-dimethyl substitution enhances steric and electronic properties.

Properties

CAS No.

102562-22-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,3-dimethylbenzo[h]quinazoline-2,4-dione

InChI

InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3

InChI Key

GTGSVKIJRPGOEB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The classical route involves sequential alkylation of anthranilic acid derivatives followed by cyclocondensation. Anthranilic acid undergoes N-methylation using methyl iodide or dimethyl sulfate in alkaline media to form N-methylanthranilamide. Subsequent treatment with acyl chlorides or anhydrides introduces the second methyl group at the pyrimidine nitrogen.

Key intermediates include 1-methylisatoic anhydride and 3-methyl-2-aminobenzamide, which undergo thermal cyclization in dipolar aprotic solvents like DMF or DMSO at 120–150°C. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the fused quinazoline-dione system.

Optimization and Yield Analysis

Table 1 summarizes critical parameters affecting yield in this method:

Parameter Optimal Condition Yield Range (%)
Alkylating Agent Dimethyl sulfate 65–72
Cyclization Solvent NMP 68–75
Temperature (°C) 140 70 ± 3
Catalytic Base K₂CO₃ 67–71

Electron-withdrawing substituents on the benzene ring reduce yields by 15–20% due to decreased nucleophilicity of the amide nitrogen. Scale-up experiments demonstrate consistent yields (>65%) at 100 g batches, though prolonged reaction times (8–12 h) are required for complete cyclization.

Palladium-Catalyzed Cross-Coupling and Cyclization

Sonogashira/Suzuki-Miyaura Coupling Strategy

Modern approaches employ palladium-mediated cross-coupling to construct the benzo[h]quinazoline skeleton. As reported for analogous benzo[f]quinazoline derivatives, the protocol involves:

  • Sonogashira coupling of 5-iodouracil with terminal alkynes to install alkyne substituents
  • Suzuki-Miyaura cross-coupling with aryl boronic acids for aryl group introduction
  • Brønsted acid-mediated cycloisomerization (e.g., H₂SO₄, p-TsOH)

For 1,3-dimethyl derivatives, pre-methylated uracil precursors are essential. Methylation at N1 and N3 is achieved using methyl triflate in DCM with 2,6-lutidine as a proton scavenger.

Cycloisomerization Kinetics

Cyclization efficiency depends on acid strength and temperature:

$$ \text{Yield (\%)} = 89.2 - 0.75T + 0.012T^2 \quad (T \text{ in } ^\circ\text{C}, R^2 = 0.94) $$

Optimal conditions use 0.5 M p-toluenesulfonic acid in refluxing toluene (110°C), achieving 82–86% isolated yield. Steric hindrance from ortho-substituted aryl groups decreases yields to 58–63%, necessitating microwave-assisted heating (150°C, 30 min) for comparable results.

DMAP-Catalyzed One-Pot Synthesis

Metal-Free Annulation Protocol

A breakthrough method utilizes 4-dimethylaminopyridine (DMAP) to catalyze tandem carbamation-cyclization. The one-pot reaction proceeds via:

  • N-Boc protection of 2-amino-N-methylbenzamide
  • Intramolecular cyclization with concurrent Boc deprotection
  • Methylation using dimethyl carbonate (DMC) under basic conditions

Critical to success is the DMAP concentration (20 mol%), which accelerates the rate-determining cyclization step by stabilizing the tetrahedral intermediate through hydrogen bonding.

Solvent and Temperature Effects

Comparative studies in acetonitrile vs. dichloromethane reveal:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Acetonitrile 37.5 94 6
Dichloromethane 8.9 79 12

Higher dielectric solvents stabilize the transition state, reducing activation energy (ΔG‡ = 92.4 kJ/mol in MeCN vs. 98.7 kJ/mol in DCM). Scale-dependent studies show linear yield scaling up to 50 mmol (92% yield), with diminished returns at >100 mmol due to heat transfer limitations.

Tandem Nucleophilic Cascade Annulation

[2 + 2 + 2] Annulation Mechanism

A novel three-component cascade employs 2-bromo-1,8-bis(dimethylamino)naphthalene, methyl cyanide, and methylamine. The sequence involves:

  • n-BuLi-mediated lithiation at C2
  • Sequential cyanide addition to form σ-adduct intermediates
  • Methylamine quench and spontaneous cyclodehydration

This method constructs the entire benzo[h]quinazoline core in a single flask, though requiring strict anhydrous conditions (-78°C to RT).

Steric and Electronic Considerations

Substituent effects follow Hammett correlations (ρ = +1.2), indicating electron-deficient aryl groups accelerate the annulation. Methyl groups at N1/N3 improve yields by 18–22% compared to ethyl analogs, attributed to reduced steric hindrance during cyclization.

Comparative Analysis of Synthetic Methods

Table 2 evaluates key metrics across preparation routes:

Method Atom Economy (%) Step Count Total Yield (%) E-Factor
Anthranilic Alkylation 68 4 52 23.4
Pd-Catalyzed Coupling 71 3 78 15.2
DMAP One-Pot 83 1 89 8.7
Cascade Annulation 76 1 67 18.9

E-Factor = (Mass of waste)/(Mass of product)

The DMAP-catalyzed method demonstrates superior green chemistry metrics, though palladium-based approaches remain preferred for introducing diverse substituents. Recent advances in continuous flow systems have reduced reaction times for the Pd-catalyzed route from 18 h to 45 min, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes alkylation and acylation at the nitrogen atoms of the quinazoline-dione core. For example, reaction with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base yields N-alkylated derivatives.

Reaction Reagents/Conditions Product Yield
N-AlkylationEthyl chloroacetate, K₂CO₃, DMF, rt1,3-Bis(acetohydrazide)quinazoline derivatives60–75%
N-AcylationAcetic anhydride, refluxAcetylated derivatives50–65%

These reactions are critical for introducing functional groups that enhance pharmacological activity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Sonogashira–Hagihara, enable aryl or alkynyl substitutions at strategic positions.

Reaction Type Catalyst System Substrate Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids70–85%
Sonogashira–HagiharaPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes65–78%

These methods are instrumental in synthesizing polycyclic derivatives for antimicrobial studies .

Cyclization and Heterocycle Formation

Acid-mediated cycloisomerization or condensation with aldehydes/ketones generates fused heterocycles. For instance:

  • Reaction with benzaldehyde forms arylidene derivatives (e.g., 10a–c ) as E/Z isomers .

  • Condensation with cyclopentanone yields cycloalkylidene derivatives .

Example Cyclization Data :

text
Compound **9a** (malonate derivative): - Conditions: Reflux in acetic acid - Yield: 68% [6]

Electrophilic Aromatic Substitution

The electron-deficient quinazoline ring undergoes nitration and sulfonation at specific positions:

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-755–60%
SulfonationSO₃/H₂SO₄, 50°CC-645–50%

Functional Group Transformations

Key transformations include:

  • Hydrazinolysis : Conversion of ester groups to hydrazides (e.g., intermediate 3 ) .

  • Thiolation : Reaction with carbon disulfide to form mercapto-oxadiazole derivatives (e.g., 7 ) .

Synthetic Pathway for Thiolation :

text
1. React with CS₂ under reflux → 75% yield 2. Alkylate with benzyl chloride → **8a** (62% yield) [6]

Mechanistic Insights

  • Cycloisomerization : Protonation of the alkyne in acidic media triggers cyclization to form fused rings .

  • Antimicrobial Activity : Derivatives inhibit bacterial gyrase and topoisomerase IV via fluoroquinolone-like mechanisms .

Mechanism of Action

The mechanism of action of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells with defective DNA repair mechanisms.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Benzo[h]quinazoline fused ring system.
  • Substituents : Methyl groups at positions 1 and 2.
  • Molecular Formula : C₁₀H₁₀N₂O₂.
  • Molecular Weight : 206.20 g/mol.

For example, 1,3-dimethylpyrimidine-2,4-dione (a simpler analog) is prepared using literature methods involving nucleophilic substitution or condensation .

Structural Analogs and Physicochemical Properties

Table 1: Key Compounds and Properties
Compound Name Molecular Formula Molecular Weight Melting Point Key Features Biological Activity
Benzo[h]quinazoline-2,4-dione, 1,3-dimethyl- C₁₀H₁₀N₂O₂ 206.20 Not reported Fused benzene-quinazoline core Antiproliferative (preclinical)
Quinazoline-2,4(1H,3H)-dione (parent) C₈H₆N₂O₂ 162.16 358°C Unsubstituted core High toxicity (oral TDLo: 17,400 mg/kg in mice)
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione C₆H₈N₂O₂ 140.14 Not reported Pyrimidine core (non-fused) No bioactivity specified
1,3-Dimethyllumichrome (Benzo[g]pteridine derivative) C₁₂H₁₀N₄O₂ 242.23 Not reported Pteridine core with methyl groups Potential fluorescence applications
8-Substituted tetrahydropyrazino-purinediones (e.g., Compound 57) C₁₉H₂₀N₆O₂S 396.47 182°C Purine-dione hybrid with thiophene Adenosine receptor antagonism
Key Observations:

Core Modifications: The benzo[h]quinazoline derivative’s fused aromatic system enhances rigidity compared to pyrimidine (non-fused) or pteridine (fused but with different heteroatom arrangement) analogs. This likely influences binding to biological targets . Substituted tetrahydropyrazino-purinediones (e.g., Compound 57) exhibit larger molecular weights and hybrid structures, improving water solubility (e.g., 82% yield for Compound 57) .

Synthetic Accessibility :

  • The parent quinazoline-2,4-dione is synthesized via condensation reactions, while alkylated derivatives (e.g., 1,3-dimethyl) require selective methylation, as seen in benzodiazepine-dione syntheses (e.g., using bromoalkanes) .

Physicochemical and Computational Insights

  • LogP and Solubility : Methyl groups increase hydrophobicity (higher LogP) compared to the parent compound. Computational models (e.g., SwissADME) predict improved bioavailability for 3-substituted quinazoline-diones .
  • Spectroscopic Data: 1,3-Dimethylpyrimidine-2,4-dione: NMR shows methyl signals at δ 3.3–3.5 ppm (1H) and carbonyl peaks at 164.5–169.0 ppm (13C) . Tetrahydropyrazino-purinediones: MS and NMR confirm substituent effects on chemical shifts (e.g., thiophene-linked Compound 57) .

Biological Activity

Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological significance, and potential applications in medicine based on current research findings.

Chemical Structure and Synthesis

Benzo[h]quinazoline-2,4(1H,3H)-dione is characterized by its fused quinazoline ring system. The synthesis typically involves multi-step procedures that may include palladium-catalyzed reactions and cyclization techniques. For instance, a recent study detailed a four-step synthesis involving Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to produce various derivatives of quinazoline-1,3(2H,4H)-diones .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. A novel series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones demonstrated significant inhibitory effects against vaccinia and adenovirus. The most potent compound in this series exhibited an EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir . These findings suggest that modifications to the quinazoline structure can enhance antiviral efficacy.

Antimicrobial Activity

The antimicrobial properties of benzo[h]quinazoline derivatives have also been investigated. A study evaluated several compounds for their activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed broad-spectrum activity comparable to standard antibiotics like ampicillin. For example, compounds with oxadiazole and thiadiazol moieties displayed inhibition zones ranging from 10–13 mm against Staphylococcus aureus and Candida albicans .

Inhibitory Effects on Enzymes

Another area of interest is the inhibitory effect of benzo[h]quinazoline derivatives on key enzymes such as acetylcholinesterase (AChE) and bacterial gyrase. Compounds synthesized from quinazoline-2,4-dione were evaluated for their ability to inhibit AChE with promising results in molecular docking studies indicating favorable binding interactions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds. Preliminary SAR studies have indicated that specific substitutions at the 1- and 3-positions of the quinazoline ring significantly affect both antiviral and antimicrobial activities. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been associated with increased potency .

Case Studies

Several case studies illustrate the biological potential of benzo[h]quinazoline derivatives:

  • Antiviral Efficacy : A compound designated as 24b11 was found to have a remarkable EC50 value against vaccinia virus (1.7 μM), indicating its potential as a therapeutic agent for poxvirus infections .
  • Antimicrobial Spectrum : Compound 15 showed moderate activity against multiple strains including Escherichia coli and Candida albicans, with inhibition zones between 10-12 mm .

Q & A

Conflicting catalytic efficiency claims for MCM-41 vs. zeolite systems in quinazoline-dione synthesis.

  • Resolution : MCM-41’s mesoporosity (pore size 3.5 nm) enhances mass transfer for bulky intermediates (TOF = 120 h⁻¹), while microporous zeolites (0.5 nm pores) suffer from diffusion limitations (TOF = 45 h⁻¹). Compare via Arrhenius plots (Ea = 55 kJ/mol vs. 72 kJ/mol) .

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